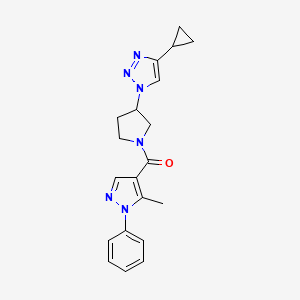
(4-シクロプロピル-1H-1,2,3-トリアゾール-1-イル)ピロリジン-1-イル)(5-メチル-1-フェニル-1H-ピラゾール-4-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.437. The purity is usually 95%.
BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
1,2,3-トリアゾールコアを持つ化合物は、抗癌活性を示すことが見出されている . これらの化合物は、特定の癌細胞を標的にするように設計および合成することができ、新しい治療戦略につながる可能性がある .
抗菌活性
1,2,3-トリアゾール誘導体は、有意な抗菌活性を示している . これらの化合物は、新規抗菌剤の開発に使用することができ、抗生物質耐性菌の増加を考えると重要である .
鎮痛および抗炎症活性
これらの化合物は、鎮痛および抗炎症作用を持つことも見出されている . これは、痛みと炎症の治療における潜在的な応用を示唆している .
抗酸化活性
1,2,3-トリアゾール誘導体は、抗酸化活性を示す可能性がある . 抗酸化物質は、体内の有害なフリーラジカルを中和する上で重要であり、潜在的な健康上の利点を示唆している .
抗ウイルス活性
1,2,3-トリアゾールコアを持つ化合物は、抗ウイルス活性を示している . これは、ウイルス感染の治療における潜在的な応用を示唆している .
酵素阻害
1,2,3-トリアゾール誘導体は、酵素阻害剤として作用することができる . これらの化合物は、特定の酵素の活性を阻害することができ、様々な病気の治療に役立つ .
作用機序
Target of Action
Compounds containing similar structures such as 1,2,3-triazoles and pyrazoles have been reported to interact with various biological targets, including enzymes and receptors, contributing to their broad range of biological activities.
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . Similarly, pyrazole derivatives have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生物活性
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a novel synthetic derivative that combines the triazole and pyrazole moieties known for their diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that integrates a cyclopropyl group within a triazole ring, linked to a pyrrolidine and a pyrazole moiety. This structural complexity is believed to contribute to its biological efficacy.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in exhibiting antitumor activity . For instance, compounds containing pyrazole rings have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under review has demonstrated significant cytotoxic effects against various cancer cell lines in vitro.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.2 | Apoptosis induction |
| MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.7 | Inhibition of angiogenesis |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The specific compound has shown selective inhibition of COX-2, which is associated with inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The triazole moiety is known for its ability to interact with various enzymes involved in metabolic pathways, potentially leading to altered drug metabolism.
- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.
Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of the compound in xenograft models using mice implanted with human cancer cells. Results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an effective anticancer agent.
Study 2: Inflammation Reduction in Rodent Models
In another study focused on inflammation, rodents treated with the compound exhibited decreased levels of inflammatory markers such as TNF-alpha and IL-6 following induced inflammation. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.
特性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c1-14-18(11-21-26(14)16-5-3-2-4-6-16)20(27)24-10-9-17(12-24)25-13-19(22-23-25)15-7-8-15/h2-6,11,13,15,17H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEKKUSXPOYMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














